3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C18H21BrO4S and a molecular weight of 413.33 g/mol. This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce a propan-2-yl group. This intermediate product is then reacted with p-toluenesulfonic acid to form the corresponding sulfonate ester
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, often facilitated by a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonate group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Typical reagents include nucleophiles like hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative, while nucleophilic substitution with an amine would produce an amine-substituted product.
Scientific Research Applications
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Novel Synthetic Techniques: Research into efficient and scalable methods for producing complex organic molecules.
Environmental Degradation and Remediation: Studies on the degradation of pharmaceuticals and other organic pollutants in the environment.
Analytical Methods and Environmental Safety: Development of methods for detecting and quantifying organic compounds in various matrices for environmental and food safety.
Catalytic Processes and Materials Science: Research into catalytic processes for the synthesis and transformation of organic compounds.
Mechanism of Action
The mechanism of action for 3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The sulfonate group can act as a leaving group, facilitating these reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-:
4-Methoxyphenylacetone: Another structurally related compound, used in various synthetic applications.
Uniqueness
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and research applications. Its sulfonate group, in particular, makes it a valuable intermediate in organic synthesis and environmental studies.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-bromo-2-methoxy-4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4S/c1-11(2)15-7-6-14(8-12(15)3)23-24(20,21)18-10-16(19)13(4)9-17(18)22-5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQZPQTQJAMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.